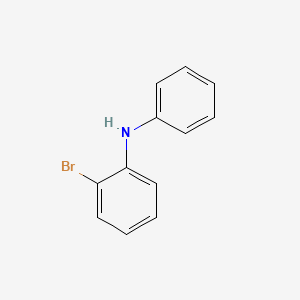

2-bromo-N-phenylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWAHYRHUWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423762 | |

| Record name | 2-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-22-7 | |

| Record name | 2-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic chemistry and potentially in drug discovery. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis, and visualizes key chemical workflows.

Core Chemical Properties and Data

This compound, with the CAS number 61613-22-7, is a substituted diphenylamine derivative. Its chemical structure, featuring a bromine atom on one of the phenyl rings, imparts specific reactivity and physical properties that are of interest in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrN | --INVALID-LINK--[1] |

| Molecular Weight | 248.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 61613-22-7 | --INVALID-LINK--[1] |

| Physical State | Liquid | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Predicted LogP | 4.1927 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and characterization of this compound. The following table summarizes the available NMR and mass spectrometry data.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1 |

| Mass Spectrometry (ESI) | m/z = 248, 250 (M+) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for C-N bond formation. The two most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, are detailed below as generalized protocols.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl amines.[4]

Reactants:

-

2-bromoaniline or aniline

-

Bromobenzene or 1,2-dibromobenzene

-

Copper catalyst (e.g., CuI, copper powder)

-

Base (e.g., K₂CO₃, KOH)

-

High-boiling polar aprotic solvent (e.g., NMP, DMF)

Methodology:

-

To a reaction vessel, add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), the copper catalyst (0.1-1.0 eq.), and the base (2.0 eq.).

-

Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir for several hours to days.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5][6]

Reactants:

-

2-bromoaniline or aniline

-

Bromobenzene or 1,2-dibromobenzene

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous aprotic solvent (e.g., toluene, dioxane)

Methodology:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.

-

Add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), and the base (1.5-2.0 eq.).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the generalized workflows for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig Amination.

Caption: Generalized synthetic routes to this compound.

Potential Role of Diphenylamine Derivatives in Drug Discovery

While specific biological activities of this compound are not extensively documented, the broader class of diphenylamine derivatives has shown promise in various therapeutic areas. The following diagram illustrates a logical workflow for exploring the potential of such compounds in drug discovery.

Caption: Logical workflow for diphenylamine derivatives in drug discovery.

Conclusion

This compound is a readily synthesizable aromatic amine with defined spectroscopic properties. While its direct biological applications are yet to be fully explored, its structural motif is present in compounds with known biological activities. The synthetic protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this and related compounds in the fields of organic synthesis and medicinal chemistry. Further research into its physical properties and biological activity is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 2-bromo-N-phenylaniline (CAS: 61613-22-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a key chemical intermediate with applications in organic synthesis and as a precursor for biologically active molecules. This document details its chemical and physical properties, outlines established synthesis methodologies, discusses its relevance in medicinal chemistry, and provides essential safety information.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine. Its quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 61613-22-7 | [1] |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [1] |

| Boiling Point | Not explicitly available, but related compounds have high boiling points. | |

| Storage Temperature | Room Temperature, protected from light | [1] |

| SMILES | Brc1ccccc1Nc1ccccc1 | [1] |

Synthesis Methodologies

Experimental Protocol 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diarylamines.[4]

Reactants:

-

2-bromoiodobenzene or 1,2-dibromobenzene

-

Aniline

-

Copper(I) iodide (CuI) as the catalyst

-

Potassium carbonate (K₂CO₃) as the base

-

A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add 2-bromoiodobenzene (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).

-

Add anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to 140-160°C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5]

Reactants:

-

2-bromoiodobenzene or 1,2-dibromobenzene

-

Aniline

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

A strong base, such as sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene as the solvent

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a reaction flask.

-

Add anhydrous toluene, followed by 2-bromoiodobenzene, aniline, and sodium tert-butoxide.

-

Seal the flask and heat the mixture to 80-110°C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in medicinal chemistry. Diarylamines are present in numerous biologically active compounds.

A notable application of this scaffold is in the development of antimicrobial and anti-inflammatory agents. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from this compound, demonstrated significant biological activity.[6] These derivatives were found to be active against Gram-positive bacteria and exhibited superior in vitro anti-inflammatory activity compared to acetylsalicylic acid.[6] The anti-inflammatory effect was attributed to the inhibition of protease activity.[6]

This highlights the potential of this compound as a starting material for the synthesis of novel therapeutic agents.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements (based on related compounds):

-

Harmful if swallowed.[7]

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust, vapor, mist, or gas.[7]

-

Wash thoroughly after handling.

Conclusion

This compound is a valuable building block in organic synthesis, with its primary utility in the construction of more complex molecules, including those with potential therapeutic applications. The Ullmann condensation and Buchwald-Hartwig amination provide reliable methods for its synthesis. The demonstrated biological activity of its derivatives underscores its importance for researchers in drug discovery and development. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 2-bromo-N-phenylaniline, a chemical compound of interest in various research and development applications. The information is presented to meet the needs of researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The core molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C12H10BrN | [1][2][3] |

| Molecular Weight | 248.12 g/mol | [1][2] |

| CAS Number | 61613-22-7 | [1][2][3] |

| Synonyms | N-(2-Bromophenyl)aniline | [2] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥97% | [2][4] |

Molecular Structure and Information

The structural and informational properties of this compound are detailed below.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. As a commercially available research chemical, it is often utilized as a building block in organic synthesis.[1][3] Researchers should refer to specific literature or patents that describe the use of this compound in their field of interest for detailed experimental methodologies.

Signaling Pathways

Information regarding the direct involvement of this compound in specific biological signaling pathways is not extensively documented in publicly available literature. Its utility is primarily established in the context of chemical synthesis.[3] Further research would be required to elucidate any potential biological activity and associated signaling cascades.

References

An In-Depth Technical Guide to 2-bromo-N-phenylaniline: Structure, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. The document details its chemical structure, systematic and non-systematic nomenclature, and a summary of its key physicochemical and spectroscopic properties. A representative experimental protocol for its synthesis via Buchwald-Hartwig amination is provided, along with a logical workflow diagram. While the N-phenylaniline scaffold is present in many biologically active molecules, specific data on the biological activity and signaling pathway involvement of this compound is not extensively available in current literature. This guide serves as a foundational resource for researchers utilizing this compound in further studies.

Chemical Structure and Nomenclature

This compound is a diarylamine derivative characterized by a bromine substituent at the ortho-position of one of the phenyl rings.

IUPAC Name: this compound[1]

Synonyms:

-

N-(2-Bromophenyl)aniline[1]

-

2-Bromodiphenylamine

-

Benzenamine, 2-bromo-N-phenyl-

Chemical Structure:

Molecular Formula: C₁₂H₁₀BrN[1]

CAS Number: 61613-22-7[1]

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and computational data for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 248.12 g/mol | [1] |

| Appearance | Colorless to red to green liquid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| LogP | 4.1927 | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 1 | [1] |

| Number of Hydrogen Bond Donors | 1 | [1] |

| Number of Rotatable Bonds | 2 | [1] |

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The expected spectral characteristics are summarized in Table 2.

| Spectroscopy | Data |

| ¹H NMR | Complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the nine aromatic protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Twelve distinct signals in the aromatic region (δ 110-150 ppm) due to the presence of two non-equivalent phenyl rings. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 247 and a characteristic isotopic peak (M+2) at m/z 249 with an intensity ratio of approximately 1:1, indicative of the presence of one bromine atom. |

Synthesis of this compound

The synthesis of this compound can be achieved through several cross-coupling methodologies, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent. These reactions facilitate the formation of the crucial carbon-nitrogen bond.[2][3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines due to its high efficiency and functional group tolerance.[2][3][4]

Reaction Scheme:

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of diarylamines. This method typically requires harsher reaction conditions compared to the Buchwald-Hartwig amination.[2][5]

Reaction Scheme:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This protocol is based on established procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.

Materials:

-

1,2-Dibromobenzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add 1,2-dibromobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

-

Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Experimental Workflow Diagram:

Potential Applications in Drug Discovery

While specific biological activities for this compound are not well-documented, the N-phenylaniline scaffold is a common motif in a variety of biologically active compounds. Derivatives of N-phenylaniline have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9][10] The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological potential.

Conclusion

This compound is a readily accessible synthetic building block with well-defined physicochemical and spectroscopic properties. Its synthesis can be reliably achieved through modern cross-coupling reactions such as the Buchwald-Hartwig amination. While direct evidence of its biological activity is currently limited, its structural features suggest that it is a promising scaffold for the development of new chemical entities in drug discovery and materials science. This guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule.

References

- 1. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. people.umass.edu [people.umass.edu]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. irejournals.com [irejournals.com]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-bromo-N-phenylaniline IUPAC name

An In-depth Technical Guide to 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its applications in research and development, particularly in the synthesis of more complex molecular architectures.

The formal IUPAC name for the compound is This compound . It is also commonly referred to as N-(2-bromophenyl)aniline or N-(2-bromophenyl)benzenamine. This molecule is a derivative of diphenylamine, featuring a bromine atom on one of the phenyl rings at the ortho position relative to the amine bridge.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | N-(2-Bromophenyl)aniline | [1] |

| CAS Number | 61613-22-7 | [1] |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Physical Form | Liquid | - |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| LogP (predicted) | 4.1927 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction.[2] This method involves the reaction of an aniline with an aryl halide. The following protocol is a representative procedure for the synthesis of this compound from aniline and 1,2-dibromobenzene.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Objective: To synthesize this compound through a copper-catalyzed reaction between aniline and 1,2-dibromobenzene.

Reagents and Materials:

-

Aniline

-

1,2-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable volume of a high-boiling polar solvent, such as NMP or DMF, to the flask to ensure adequate mixing and heating.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The diphenylamine core is recognized as a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.[3]

Derivatives of substituted N-phenylanilines are being investigated for a variety of therapeutic applications, including their use as kinase inhibitors in oncology.[3] The ability to modify the this compound scaffold at the bromine position, as well as on the phenyl rings, allows for the systematic exploration of structure-activity relationships (SAR) in drug design. This makes this compound a key intermediate for medicinal chemists and professionals in drug development.

References

An In-depth Technical Guide to the Physical Properties of 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-phenylaniline is an aromatic amine derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details experimental protocols for their determination, and outlines a plausible synthetic workflow.

Core Physical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, a combination of catalog information and predictive models allows for a robust profile. The following tables summarize the key physical and chemical identifiers for this compound.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 61613-22-7 |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol [1] |

| Synonyms | N-(2-Bromophenyl)aniline |

Table 2: Tabulated Physical Properties of this compound

| Property | Value | Notes |

| Physical Form | Liquid | At room temperature. |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Not available | Expected to be soluble in common organic solvents like toluene, and sparingly soluble in water, similar to other N-phenylaniline derivatives.[2] |

| LogP (Predicted) | 4.1927 | Indicates high lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Suggests good membrane permeability.[1] |

Experimental Protocols

The determination of key physical properties is fundamental in chemical research. The following are detailed, generalized methodologies for the experimental determination of properties for which specific data on this compound is lacking.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, toluene) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and the undissolved solute is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods provide efficient routes for the formation of the crucial carbon-nitrogen bond.

A plausible synthetic route for this compound is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. In this case, 1-bromo-2-iodobenzene or a similar di-halogenated benzene could be reacted with aniline.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various high-value organic molecules. The document delves into the core reactivity of this compound, focusing on its participation in seminal cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation for the synthesis of carbazoles. Furthermore, this guide outlines the stability profile of this compound, including recommended storage conditions and potential degradation pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers and professionals in the effective utilization and handling of this versatile chemical building block.

Introduction

This compound is a diarylamine derivative of significant interest in organic synthesis. Its structure, featuring a bromo-substituted aromatic ring and a secondary amine linkage, provides two reactive sites for carbon-carbon and carbon-nitrogen bond formation. This unique structural motif makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Understanding the reactivity and stability of this compound is paramount for its efficient and safe application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| Appearance | Liquid |

| Purity | ≥97% |

| Storage Temperature | Room Temperature, protect from light |

Chemical Reactivity

This compound is a versatile substrate for a variety of cross-coupling reactions, primarily leveraging the reactivity of the aryl bromide and the N-H bond. The most significant applications of this compound are in the synthesis of triarylamines and carbazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can act as the amine component, reacting with various aryl halides or triflates to yield triarylamine structures. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the triarylamine product.

Logical Relationship for Buchwald-Hartwig Amination

Caption: Key components of the Buchwald-Hartwig amination.

The yield of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes yields for the coupling of bromobenzene with various secondary aryl amines, providing an indication of the expected efficiency for reactions involving this compound.[1]

| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Carbazole | t-BuXPhos | t-BuOLi | Toluene | 100 | 98 |

| Diphenylamine | XPhos | Cs₂CO₃ | Toluene | 100 | 97 |

| Phenoxazine | XPhos | t-BuONa | Toluene | 100 | >99 |

| Phenothiazine | DavePhos | t-BuOLi | Toluene | 100 | 99 |

| 9,9-dimethyl-9,10-dihydroacridine | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 98 |

The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a secondary amine, which can be adapted for this compound.

-

Reaction Setup: In a glovebox, a vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%), a phosphine ligand (e.g., t-BuXPhos, 4 mol%), and a base (e.g., t-BuOLi, 1.5 mmol).

-

Solvent Addition: Anhydrous toluene (5 mL) is added to the vial.

-

Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C for the specified time (typically 4-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triarylamine.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound can serve as the organohalide partner, reacting with a variety of aryl or vinyl boronic acids or esters to form a new carbon-carbon bond. This reaction is instrumental in synthesizing substituted diarylamines, which are precursors to carbazoles and other functional materials.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The following table presents the yields for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, demonstrating the versatility of this reaction.[2]

| Bromoaniline Substrate | Boronic Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 91 |

| 2-bromo-4-fluoroaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 97 |

| 2-bromoaniline | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 95 |

| 2-bromoaniline | 4-Chlorophenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85 |

| 2-bromoaniline | 3-Thienylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 88 |

The following is a general protocol for the Suzuki-Miyaura coupling of an ortho-bromoaniline.

-

Reaction Setup: A reaction tube is charged with the ortho-bromoaniline (1.0 equiv), the boronic ester (1.5 equiv), a palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

-

Solvent Addition: A mixture of 2-MeTHF and water (e.g., 5:1) is added.

-

Reaction: The tube is sealed, and the mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Ullmann Condensation for Carbazole Synthesis

The intramolecular Ullmann condensation of this compound derivatives is a classic and effective method for the synthesis of the carbazole core structure. This reaction typically involves a copper catalyst and proceeds at elevated temperatures. The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by intramolecular C-N bond formation.

Signaling Pathway for Ullmann Condensation

Caption: Key requirements for the Ullmann condensation to form carbazoles.

The following table provides examples of yields for the copper-catalyzed C-N cross-coupling of carbazoles with 2-bromopyridine derivatives, which is analogous to the intramolecular cyclization of this compound.[3]

| Carbazole | 2-Bromopyridine Derivative | Catalyst | Ligand | Base | Yield (%) |

| 9H-Carbazole | 2-Bromopyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 95 |

| 3,6-di-tert-butyl-9H-carbazole | 2-Bromopyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 92 |

| 9H-Carbazole | 2-Bromo-6-methylpyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 90 |

-

Reaction Setup: A mixture of the this compound derivative (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction vessel.

-

Solvent Addition: A high-boiling polar solvent such as DMF or 1,4-dioxane is added.

-

Reaction: The mixture is heated to a high temperature (typically 120-180 °C) and stirred for an extended period (12-48 hours).

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.

Storage and Handling

Based on available safety data sheets, this compound should be stored at room temperature, protected from light. It is important to keep the container tightly closed in a dry and well-ventilated place.

Incompatibilities

This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Degradation Pathways

While specific degradation studies on this compound are not extensively reported, potential degradation pathways can be inferred from the chemistry of similar compounds, such as other haloanilines.

-

Thermal Degradation: At elevated temperatures, cleavage of the C-Br and C-N bonds can occur. The kinetics of thermal degradation for related compounds have been studied, and for some aromatic compounds, decomposition follows first-order kinetics.[4]

-

Photodegradation: Aromatic amines are susceptible to photodegradation, especially in the presence of UV light. The process can involve the generation of reactive oxygen species, leading to hydroxylation of the aromatic rings and potential dehalogenation. The photodegradation of chloroanilines has been shown to follow pseudo-first-order kinetics.[5][6]

Stability Testing

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

The following is a general protocol for a forced degradation study, which should be adapted and optimized for this compound.[7][8]

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be run in parallel.

-

-

Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically HPLC with UV or MS detection.

-

Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.

Logical Flow for a Forced Degradation Study

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its reactivity being central to the construction of complex nitrogen-containing molecules. Its participation in key cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation highlights its importance. A thorough understanding of the optimal conditions for these reactions, as presented in this guide, is crucial for achieving high yields and purity. Concurrently, an awareness of its stability profile, including proper storage, handling, and potential degradation pathways, ensures its integrity and safe use. The provided protocols and data serve as a foundational resource for researchers and professionals to effectively harness the synthetic potential of this compound. Further quantitative studies on the degradation kinetics of this specific molecule would be beneficial for a more complete understanding of its long-term stability.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation Kinetics of o-Nitroaniline (ONA), m-Nitroaniline (MNA), p-Nitroaniline (PNA), p-Bromoaniline (PBrA) and o-Chloroaniline (OCIA) in Aqueous Suspension of Zinc Oxide | Semantic Scholar [semanticscholar.org]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

2-bromo-N-phenylaniline safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 2-bromo-N-phenylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available safety data. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific use case.

Executive Summary

This compound is an aromatic amine with applications in chemical synthesis. Due to its structural characteristics, it is classified as a hazardous substance requiring stringent safety protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, personal protective equipment (PPE) recommendations, emergency measures, and disposal guidelines. The primary hazards associated with this compound include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for organ damage through prolonged or repeated exposure.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to the protocols outlined in this document is critical to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are acute toxicity and target organ toxicity with repeated exposure.[1][3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2][3] |

| Acute Toxicity, Inhalation (dust/mist) | 3 | H331: Toxic if inhaled.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4] |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Hazard Pictograms:

-

Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

-

Health Hazard: Indicates specific target organ toxicity.

-

Environment: Indicates hazards to the aquatic environment.

Toxicological and Physical Properties

While comprehensive toxicological data for this compound is not thoroughly investigated, information from supplier SDSs and data for related aromatic amines provide critical insights into its potential effects. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (blue discoloration of the blood), which may be delayed by 2 to 4 hours. General effects of aromatic amines can include headache, cardiac dysrhythmia, a drop in blood pressure, and spasms.[1] There is also a danger of cumulative effects.[1]

Quantitative Toxicological Data

| Test | Species | Route | Value | Remarks |

| LD50 | Rat | Oral | 456 mg/kg | (RTECS) |

| LD50 | Rat | Dermal | 536 mg/kg | (External MSDS) |

| Acute Tox. Est. | - | Inhalation | 0.6 mg/l (4 h, dust/mist) | (Expert judgment) |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀BrN | [2] |

| Molecular Weight | 172.02 g/mol | [2][3] |

| Appearance | Solidified mass or fragments, Light brown | [5] |

| Melting Point | 24 - 28 °C | [5][6] |

| Boiling Point | 229 °C | [5][6] |

| Density | 1.52 g/mL at 25 °C | [5][6] |

| Flash Point | 110 °C (closed cup) | [5] |

| Water Solubility | Insoluble | [6] |

| log Pow (Octanol/Water) | 2.11 | [3][5] |

Note: No specific experimental protocols for the LD50 studies were provided in the reviewed safety data sheets.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[4][7] Provide appropriate exhaust ventilation at places where dust is formed.[3][5]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

| Body Part | Recommended Protection | Standards/Specifications |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.[3][9] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][7][10] |

| Skin | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use and use proper glove removal technique.[3][7] Clothing: Wear a long-sleeved laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3][7] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |

| Respiratory | For operations that may generate dust, a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95 or P1) is necessary if engineering controls are insufficient.[5] For higher-risk scenarios, a full-face particle respirator or a full-face supplied-air respirator may be required.[5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7][10] |

General Hygiene and Handling Practices

-

Do not breathe dust or substance/mixture.[4]

-

Wash hands and face thoroughly after handling.[12]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][12]

-

Immediately change contaminated clothing and wash it before reuse.[2]

-

Apply preventive skin protection.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency. First aiders must protect themselves. Always show the Safety Data Sheet to the attending physician.[3][4]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3][4] Call a POISON CENTER or doctor immediately.[1][12] |

| Skin Contact | Immediately take off all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][12] Call a POISON CENTER or doctor immediately as the substance is toxic in contact with skin.[1][12] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5][12] Remove contact lenses, if present and easy to do.[1][12] Continue rinsing and consult a physician or ophthalmologist.[1][5] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[3][5][12] Never give anything by mouth to an unconscious person.[3][5] Call a POISON CENTER or doctor immediately if you feel unwell.[4][12] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[3][4] Wear appropriate PPE, including respiratory protection.[3] Avoid dust formation and do not breathe the dust.[3]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system as it is very toxic to aquatic life.[1][3][4]

-

Containment and Cleanup: Cover drains.[1] Carefully sweep up or vacuum the spilled material without creating dust.[3][5] Collect the material into a suitable, closed, and labeled container for disposal.[3][5][12] Clean the affected area thoroughly.

Storage and Disposal

Storage

-

The substance is light and air-sensitive; store under an inert gas.[1]

-

Store locked up or in an area accessible only to qualified or authorized persons.[1][4]

-

Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][5]

Disposal

-

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[12]

-

Contact a licensed professional waste disposal service.[3][5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Guides

Emergency Response Workflow

Caption: Workflow for emergency response to chemical exposure.

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for minimizing chemical exposure risk.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. 2-Bromoaniline | 615-36-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. hsa.ie [hsa.ie]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Technical Guide to the Material Safety of 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

2-bromo-N-phenylaniline is an aromatic amine derivative. Its core structure consists of a diphenylamine backbone with a bromine substituent on one of the phenyl rings.

| Property | Value | Source |

| CAS Number | 61613-22-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀BrN | [1][2][3][4][5] |

| Molecular Weight | 248.12 g/mol | [1][2][3][4][5] |

| Synonyms | N-(2-Bromophenyl)aniline | [1][4] |

| Appearance | Clear, colorless to red to green liquid | [3] |

| Purity | ≥97% | [4] |

| Storage Temperature | 2-8°C, protect from light | [1][4][5] |

Computational Chemistry Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |

| logP (Octanol-Water Partition Coefficient) | 4.1927 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the hazards can be inferred from related anilines and brominated aromatic compounds. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Note: This classification is based on the hazard profiles of structurally similar compounds like 2-bromoaniline and may not be fully representative.

Potential Health Effects:

-

Inhalation: Toxic if inhaled. May cause respiratory tract irritation.

-

Skin Contact: Toxic in contact with skin. Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

-

Chronic Exposure: May cause damage to organs through prolonged or repeated exposure. Aromatic amines are known to potentially cause methemoglobinemia, leading to cyanosis.

Experimental Protocols

General Handling and Storage Protocol

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the laboratory area.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

Protect from light.

-

Recommended storage temperature is between 2°C and 8°C.[1][5]

Hypothetical Synthesis Protocol: Ullmann Condensation

A plausible method for the synthesis of this compound is the Ullmann condensation reaction between 1-bromo-2-iodobenzene and aniline.

Materials:

-

1-bromo-2-iodobenzene

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add 1-bromo-2-iodobenzene, aniline, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF or toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Emergency Procedures and First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen bromide may be generated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualized Workflows and Relationships

Caption: Hazard Identification and Emergency Response Workflow.

Caption: Hypothetical Synthesis Workflow for this compound.

References

commercial suppliers of 2-bromo-N-phenylaniline

An In-depth Technical Guide to 2-bromo-N-phenylaniline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 61613-22-7) is an aromatic amine derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a phenyl group and a 2-bromophenyl group linked by a nitrogen atom, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, prominent synthetic methodologies, and its applications in research and drug development, particularly in the context of neurodegenerative diseases.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of offerings from several prominent commercial suppliers.

| Supplier | Product Synonym(s) | CAS Number | Purity | Molecular Formula | Molecular Weight | Physical Form | Storage |

| ChemScene | N-(2-Bromophenyl)aniline | 61613-22-7 | ≥97%[1] | C₁₂H₁₀BrN[1] | 248.12[1] | Not Specified | Room Temperature, protect from light[1] |

| Moldb | This compound | 61613-22-7 | 98%[2] | C₁₂H₁₀BrN[2] | 248.12 g/mol [2] | Not Specified | Not Specified |

| Sigma-Aldrich | N-(2-bromophenyl)-N-phenylamine | 61613-22-7 | 97%[3][4] | C₁₂H₁₀N₁Br₁[3] | 248.12[3] | Liquid[3][5] | Ambient Storage[3][4] |

| Fluorochem | This compound | 61613-22-7 | 97%[5] | Not Specified | Not Specified | Liquid[5] | Not Specified |

Prominent Synthetic Methodologies

The formation of the central carbon-nitrogen (C-N) bond is the key step in synthesizing this compound. Modern cross-coupling reactions are the most efficient and widely used methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.[6] It is a highly effective method for producing diarylamines like this compound.

Reactants:

-

Aryl Halide: 1,2-dibromobenzene or 2-bromoiodobenzene

-

Amine: Aniline

-

Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand: A phosphine ligand (e.g., BINAP, Xantphos)

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu)[6]

-

Solvent: An anhydrous, aprotic solvent like toluene or dioxane[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, the phosphine ligand, and the base.

-

Addition of Reactants: Add the aryl halide (1.0 eq), aniline (1.0-1.2 eq), and the anhydrous solvent to the flask.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it onto crushed ice or water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[6][7]

Ullmann Condensation

A classical method for forming C-N bonds, the Ullmann condensation typically requires high temperatures and a copper catalyst.

Reactants:

-

Aryl Halide: o-dibromobenzene

-

Amine: Diphenylamine[8]

-

Catalyst: Copper iodide (CuI)[8]

-

Solvent: A high-boiling polar aprotic solvent like o-dichlorobenzene[8]

Experimental Protocol: Synthesis via Ullmann Condensation

-

Preparation: In a reaction flask, combine diphenylamine (1.0 eq), o-dibromobenzene (2.0 eq), copper iodide (0.1 eq), and 18-crown-6 (0.05 eq) in o-dichlorobenzene.[8]

-

Reaction: Protect the mixture with nitrogen and heat to 100-210°C for 5-100 hours.[8]

-

Work-up: After cooling to room temperature, remove most of the solvent by vacuum distillation.

-

Purification: The solid residue is washed with a solvent like dichloromethane, and the combined organic phases are concentrated. The final product is purified via column chromatography to yield 2-bromo-N,N-diphenylamine (a related structure, illustrating the method).[8]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound using the Buchwald-Hartwig amination method.

Caption: Workflow for synthesis and purification of this compound.

Applications in Research and Drug Development

Derivatives of N-phenylaniline are of significant interest in medicinal chemistry. They serve as scaffolds for compounds that modulate biological pathways, including those implicated in neurodegenerative disorders like Alzheimer's disease.

Modulation of Amyloid Precursor Protein (APP) Metabolism

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are formed by the improper cleavage of the Amyloid Precursor Protein (APP). Some N-phenylaniline derivatives have been shown to modulate APP metabolism, redirecting it away from the production of harmful Aβ peptides.[9] This makes them promising candidates for the development of novel therapeutics. The mechanism involves altering the processing of APP to favor the non-amyloidogenic pathway, which reduces the release of Aβ.[9]

The diagram below illustrates the signaling pathway involved in APP processing and the potential point of intervention for N-phenylaniline derivatives.

Caption: N-phenylaniline derivatives can inhibit amyloid-beta (Aβ) peptide release.

References

- 1. chemscene.com [chemscene.com]

- 2. 61613-22-7 | this compound - Moldb [moldb.com]

- 3. This compound | 61613-22-7 [sigmaaldrich.com]

- 4. This compound | 61613-22-7 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-N,N-diphenylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-N-phenylaniline

Introduction

2-Bromo-N-phenylaniline is a diarylamine derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and materials for optoelectronic applications. The formation of the C-N bond between the aniline nitrogen and the 2-bromophenyl ring is a key synthetic step. Modern organometallic cross-coupling reactions provide efficient and versatile methods for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for the synthesis of aryl amines, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader functional group tolerance.[1][2] This protocol details a reliable procedure for the synthesis of this compound via a Buchwald-Hartwig amination of 2-bromoaniline with an aryl halide.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromoaniline and iodobenzene.

Caption: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromoaniline with iodobenzene.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

2-Bromoaniline (99%)

-

Iodobenzene (98%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (97%)

-

Sodium tert-butoxide (NaOtBu) (≥98%)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Detailed Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by iodobenzene (1.1 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed (typically 12-24 hours).

-